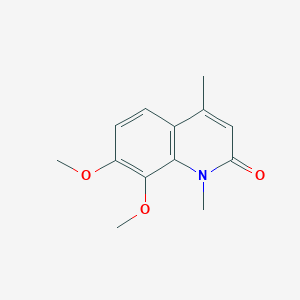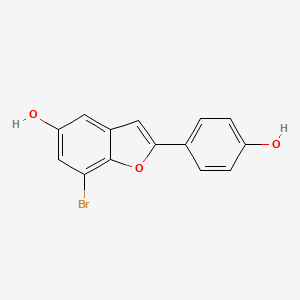
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol is a chemical compound with the molecular formula C13H8BrNO3 It is known for its unique structure, which includes a bromine atom, a hydroxy group, and a benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol typically involves the bromination of a precursor compound followed by cyclization to form the benzofuran ring. One common method involves the use of boron tribromide (BBr3) as a brominating agent. The reaction is carried out in a solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure controlled bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 7-Bromo-2-(4-oxo-phenyl)-benzofuran-5-ol, while substitution of the bromine atom with an amino group may produce 7-Amino-2-(4-hydroxy-phenyl)-benzofuran-5-ol .
科学的研究の応用
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
- 7-Bromo-2-phenylbenzofuran
- 7-Bromo-2-(4-methoxy-phenyl)-benzofuran
- 7-Bromo-2-(4-nitro-phenyl)-benzofuran
Uniqueness
7-Bromo-2-(4-hydroxy-phenyl)-benzofuran-5-ol is unique due to the presence of both a bromine atom and a hydroxy group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H9BrO3 |
|---|---|
分子量 |
305.12 g/mol |
IUPAC名 |
7-bromo-2-(4-hydroxyphenyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H9BrO3/c15-12-7-11(17)5-9-6-13(18-14(9)12)8-1-3-10(16)4-2-8/h1-7,16-17H |
InChIキー |
UBYHIUUMRHTEFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CC(=C3O2)Br)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


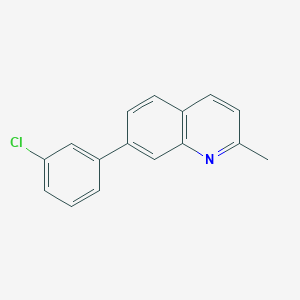
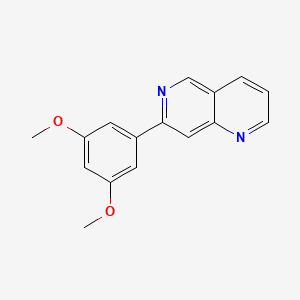

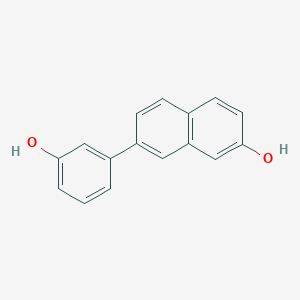

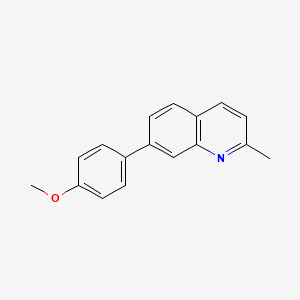
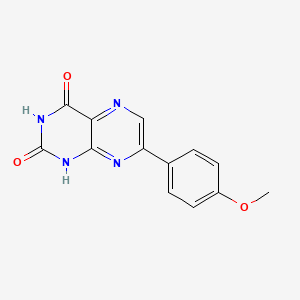
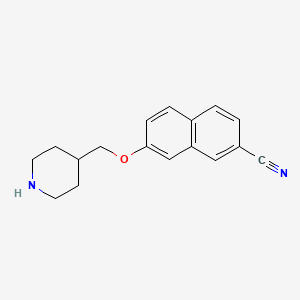
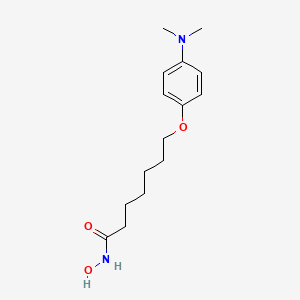

![7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)
